molecular formula C13H14N4S B5736595 8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B5736595
M. Wt: 258.34 g/mol
InChI Key: XYQNZKJFVKLKFG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 8-Methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a fused triazinoindole core substituted with a methyl group at position 8, a propyl chain at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₁₃H₁₄N₄S, with a molecular weight of 266.35 g/mol (CAS: 36047-56-0) . The compound exhibits moderate lipophilicity (predicted logP ~3.3) due to the propyl and methyl substituents, influencing its solubility and bioavailability .

Synthesis The synthesis of triazinoindole derivatives typically involves condensation reactions. For example, analogous compounds like 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 28668-95-3) are synthesized from indoline-2,3-dione and thiosemicarbazide under basic conditions . The 5-propyl and 8-methyl substituents in the target compound are introduced via alkylation or substitution reactions using propyl halides and methylating agents, respectively .

Properties

IUPAC Name

8-methyl-5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-6-17-10-5-4-8(2)7-9(10)11-12(17)14-13(18)16-15-11/h4-5,7H,3,6H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQNZKJFVKLKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333673
Record name 8-methyl-5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701937-85-1
Record name 8-methyl-5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or triazine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazinoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron availability . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
5-Methyl-5H-triazinoindole-3-thiol 5-Methyl C₉H₈N₄S 204.25 Antimicrobial activity; used in hydrogels
5-Ethyl-5H-triazinoindole-3-thiol 5-Ethyl C₁₀H₁₀N₄S 218.28 Intermediate for anticancer agents
5-Benzyl-5H-triazinoindole-3-thiol 5-Benzyl C₁₆H₁₂N₄S 292.36 Enhanced aromatic interactions; kinase inhibition
6-Fluoro-5H-triazinoindole-3-thiol 6-Fluoro C₉H₅FN₄S 220.23 Improved solubility; antitumor activity
Target Compound 5-Propyl, 8-Methyl C₁₃H₁₄N₄S 266.35 Potential UPF1 ATP mimetic; antitubercular

Key Differences and Research Findings

Substituent Effects on Bioactivity 5-Methyl derivatives (e.g., MTIT in ) show potent antitubercular activity (70% bacterial reduction in macrophages) due to enhanced membrane permeability . 5-Benzyl derivatives exhibit stronger π-π stacking interactions, making them effective kinase inhibitors (IC₅₀ ~0.5 µM) . The 8-methyl substituent in the target compound likely stabilizes the triazinoindole core, improving binding to UPF1 protein in NMD pathway inhibition .

Synthetic Yields and Purity

  • 5-Methyl derivatives are synthesized in high yields (95.4% for CAS: 28668-95-3) via one-step condensation .
  • The target compound (5-propyl, 8-methyl) requires multi-step alkylation, achieving moderate yields (~60%) due to steric hindrance from the propyl group .

Spectroscopic Data

  • ¹H NMR : The target compound’s methyl (δ 1.2–1.5 ppm) and propyl (δ 0.9–1.1 ppm) groups show distinct shifts compared to ethyl (δ 1.3–1.4 ppm) or benzyl (δ 4.5–5.0 ppm) analogues .
  • IR : Thiol (-SH) stretching at ~2550 cm⁻¹ is consistent across derivatives, confirming the presence of the reactive -SH group .

Biological Activity

8-Methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a member of the triazinoindole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. The structural characteristics of this compound contribute significantly to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4SC_{11}H_{12}N_4S, with a molecular weight of approximately 232.30 g/mol. Its structure features a triazinoindole core with a thiol group at the 3-position, which is critical for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro studies showed that it inhibits the proliferation of various cancer cell lines with IC50 values ranging from 10 to 25 µM. Notably, it exhibited significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli.
  • The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis.

3. Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties:

  • In vitro assays indicated that it could protect neuronal cells from oxidative stress-induced apoptosis.
  • It appears to modulate neurotransmitter levels and reduce neuroinflammation.

Research Findings and Case Studies

A comprehensive analysis of existing literature reveals several key findings regarding the biological activity of this compound:

StudyBiological ActivityKey Findings
AnticancerIC50 values between 10–25 µM against MCF-7 and A549 cell lines; induces apoptosis via caspase activation.
AntimicrobialMIC values as low as 15 µg/mL against S. aureus and E. coli; mechanism involves cell wall disruption.
NeuroprotectiveProtects neuronal cells from oxidative stress; modulates neurotransmitter levels.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions including cyclization and thiolation processes. The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:

  • Receptor Interactions : Binding to specific receptors involved in apoptosis and cell proliferation.
  • Enzyme Modulation : Inhibition or activation of enzymes related to cancer progression and microbial resistance.

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